

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of CC0651 Analogs

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Compound of Interest		
Compound Name:	CC0651	
Cat. No.:	B15573608	Get Quote

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Abstract

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of analogs of **CC0651**, a selective allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. **CC0651** acts by stabilizing a transient, low-affinity interaction between Cdc34A and ubiquitin, thereby trapping them in an inactive ternary complex.[1][2] This unique mechanism of action prevents the discharge of ubiquitin to substrate proteins, leading to the accumulation of key cell cycle regulators like p27Kip1 and subsequent inhibition of cancer cell proliferation.[3][4] This document outlines detailed protocols for the synthesis of **CC0651** analogs, methodologies for key biological assays to evaluate their activity, and a summary of SAR data to guide future drug discovery efforts targeting the ubiquitin-proteasome system (UPS).

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The E2 ubiquitin-conjugating enzyme Cdc34A, in conjunction with the Cullin-RING E3 ligases (CRLs), plays a pivotal role in the ubiquitination of a multitude of proteins, making it an attractive therapeutic target.[3][4] **CC0651** was identified as a small molecule that selectively inhibits Cdc34A through







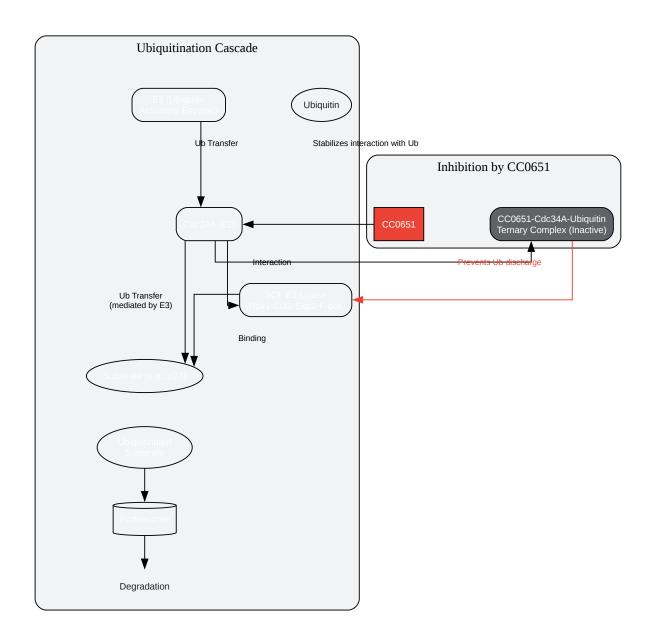
an allosteric mechanism.[3] Structural studies have revealed that **CC0651** binds to a cryptic pocket on Cdc34A, which is distinct from the active site.[3] This binding event promotes a conformational change that enhances the interaction between Cdc34A and ubiquitin, effectively locking them in a non-productive complex.[1]

This document serves as a practical guide for researchers interested in exploring the chemical space around **CC0651** to develop more potent and selective inhibitors of Cdc34A.

Signaling Pathway

The following diagram illustrates the mechanism of action of **CC0651** within the context of the SCF (Skp1-Cul1-F-box) E3 ligase-mediated ubiquitination pathway.









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